Tetrabutylammonium benzoate
Overview
Description
Tetrabutylammonium benzoate is an organic compound with the chemical formula C23H41NO2. It is a white crystalline powder or crystalline solid that is stable at room temperature. This compound is soluble in organic solvents such as ether, alcohol, and chloroform, but only slightly soluble in water. This compound is known for its excellent thermal stability and resistance to chemical corrosion .
Scientific Research Applications
Tetrabutylammonium benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, promoting reactions such as etherification, esterification, and condensation.
Biology: It serves as a solvent or antistatic agent in various biological experiments.
Medicine: It is explored for its potential therapeutic properties and as a reagent in pharmaceutical research.
Industry: It is used in the production of coordination compounds and as an analytical reagent for electrochemical analysis
Mechanism of Action
Target of Action
Tetrabutylammonium benzoate is primarily used as a catalyst in organic synthesis . It promotes etherification, esterification, and condensation reactions .
Mode of Action
As a catalyst, this compound likely facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism . The exact mode of action depends on the specific reaction it is catalyzing.
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption and extensive ion trapping .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products in organic synthesis . The specific molecular and cellular effects would depend on the reaction and the context in which it is used.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its efficacy as a catalyst . It is soluble in organic solvents like ether, alcohol, and chloroform, and slightly soluble in water . Its thermal stability and resistance to chemical corrosion also contribute to its effectiveness under different conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium benzoate is soluble in organic solvents such as ether, alcohol, and chloroform, and slightly soluble in water . It has good thermal stability and resistance to chemical corrosion
Molecular Mechanism
It has been used as an analytical reagent for the electrochemical generation of hydrogen from acetic acid using a molecular molybdenum-oxo catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium benzoate is typically synthesized by reacting benzoic acid with tetrabutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C7H6O2+(C4H9)4N→(C4H9)4NC7H5O2
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzoic acid and tetrabutylamine are mixed in precise stoichiometric ratios. The reaction is typically carried out at elevated temperatures to enhance the reaction rate and yield. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives, while reduction may produce different amine derivatives .
Comparison with Similar Compounds
Tetraethylammonium benzoate: Similar in structure but with ethyl groups instead of butyl groups.
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and has similar applications in organic synthesis.
Uniqueness: Tetrabutylammonium benzoate is unique due to its specific combination of tetrabutylammonium and benzoate ions, which confer distinct properties such as enhanced thermal stability and solubility in organic solvents. This makes it particularly useful in applications requiring these specific characteristics .
Properties
IUPAC Name |
tetrabutylazanium;benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYONVRJGWHMKV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450663 | |
Record name | Tetrabutylammonium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18819-89-1 | |
Record name | Tetrabutylammonium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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